molecular formula C16H15N3S B12011496 3-Phenylacrylaldehyde N-phenylthiosemicarbazone CAS No. 72488-61-0

3-Phenylacrylaldehyde N-phenylthiosemicarbazone

Cat. No.: B12011496
CAS No.: 72488-61-0
M. Wt: 281.4 g/mol
InChI Key: VUSJWJPMCCHPMX-UVZCHINQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylacrylaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C₁₆H₁₅N₃S. Its CAS number is 72488-61-0, and its molecular weight is approximately 281.38 g/mol . This compound belongs to the class of thiosemicarbazones, which are derivatives of thiosemicarbazide.

Preparation Methods

Synthetic Routes:: The synthesis of 3-Phenylacrylaldehyde N-phenylthiosemicarbazone involves the condensation of 3-phenylacrylaldehyde with N-phenylthiosemicarbazide. The reaction proceeds under mild conditions and typically occurs in a solvent such as ethanol or methanol.

Reaction Conditions::
  • Reactants: 3-phenylacrylaldehyde, N-phenylthiosemicarbazide
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature
  • Reaction time: A few hours

Industrial Production Methods:: While industrial-scale production methods for this compound are limited, researchers often prepare it in the laboratory for specific applications.

Chemical Reactions Analysis

3-Phenylacrylaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substituents on the phenyl rings can be replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it relevant for studies involving cell lines or organisms.

    Medicine: Researchers explore its potential as an antitumor or antimicrobial agent.

    Industry: It could serve as a precursor for pharmaceuticals or other fine chemicals.

Mechanism of Action

The exact mechanism by which 3-Phenylacrylaldehyde N-phenylthiosemicarbazone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While 3-Phenylacrylaldehyde N-phenylthiosemicarbazone is unique in its structure, similar compounds include:

    2-Methyl-3-Phenylacrylaldehyde N-phenylthiosemicarbazone: (CAS: 479364-29-9) .

  • Other thiosemicarbazones with varying substituents on the phenyl rings.

Properties

CAS No.

72488-61-0

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

InChI

InChI=1S/C16H15N3S/c20-16(18-15-11-5-2-6-12-15)19-17-13-7-10-14-8-3-1-4-9-14/h1-13H,(H2,18,19,20)/b10-7+,17-13+

InChI Key

VUSJWJPMCCHPMX-UVZCHINQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.